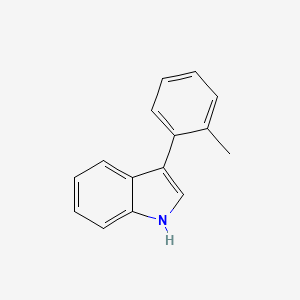
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is a compound that features a purine base with a dioxolane ring attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE typically involves the formation of the dioxolane ring followed by its attachment to the purine base. One common method involves the use of hypervalent iodine reagents to oxidize alkenes, forming a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with a purine derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxolane derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The dioxolane ring can interact with various enzymes, altering their activity. The purine base can bind to nucleic acids or proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features.
1,3-Dioxane: Another related compound with a six-membered ring.
Purine Derivatives: Various purine-based compounds with different functional groups.
Uniqueness
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is unique due to the combination of the dioxolane ring and the purine base. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
51015-50-0 |
|---|---|
分子式 |
C8H9N5O2 |
分子量 |
207.19 g/mol |
IUPAC名 |
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13) |
InChIキー |
IPVZNFADRHCSAN-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=NC3=NC=NC(=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)
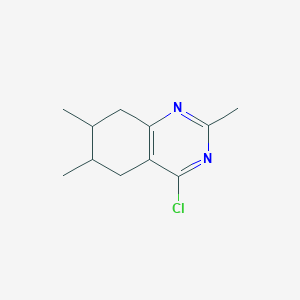
![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)

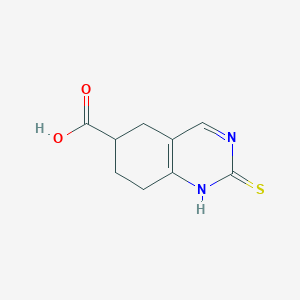

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)

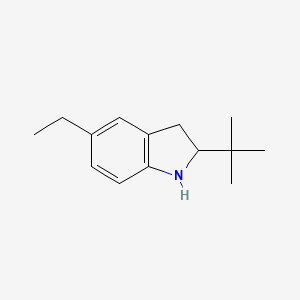

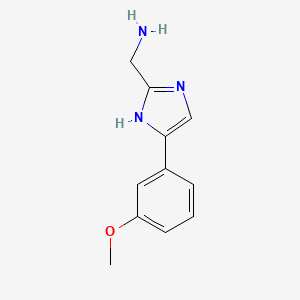
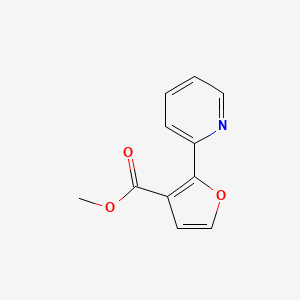
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
